molecular formula C17H19N3O2 B8514549 1-Ethyl-6-indol-1-yl-5-isopropyl-1H-pyrimidine-2,4-dione

1-Ethyl-6-indol-1-yl-5-isopropyl-1H-pyrimidine-2,4-dione

Cat. No. B8514549
M. Wt: 297.35 g/mol
InChI Key: VSNRDBJPHJRSKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

This compound was made by a procedure similar to that used to prepare 6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile (90), except that 1H-indole was used instead of 6-chloro-1H-indole-4-carbonitrile. LC-MS shows 298.2 (M+1). 1H NMR (300 MHz, CDCl3): δ 8.32 (br, 1H), 7.72 (d, 1H), 7.25 (m, 2H), 7.19 (m, 1H), 6.80 (m, 1H), 3.50 (m, 1H), 3.18 (m, 1H), 1.97 (m, 1H), 1.17 (dd, 6H), 1.03 (t, 3H).
Name
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4](C#N)[C:5]2[CH:6]=[CH:7][N:8]([C:11]3[N:12]([CH2:22][CH3:23])[C:13](=[O:21])[NH:14][C:15](=[O:20])[C:16]=3[CH:17]([CH3:19])[CH3:18])[C:9]=2[CH:10]=1.N1C2C(=CC=CC=2)C=C1>>[CH2:22]([N:12]1[C:11]([N:8]2[C:9]3[C:5](=[CH:4][CH:3]=[CH:2][CH:10]=3)[CH:6]=[CH:7]2)=[C:16]([CH:17]([CH3:18])[CH3:19])[C:15](=[O:20])[NH:14][C:13]1=[O:21])[CH3:23]

Inputs

Step One
Name
6-chloro-1-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-1H-indole-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=2C=CN(C2C1)C=1N(C(NC(C1C(C)C)=O)=O)CC)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)N1C(NC(C(=C1N1C=CC2=CC=CC=C12)C(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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